Synthetic Orthogonality: Trt Deprotection Conditions vs. Boc and Fmoc
The trityl (Trt) protecting group on Trt-PEG4-C2-acid hydrate enables selective deprotection under conditions that are orthogonal to both Boc and Fmoc groups. Treatment with 1% TFA in DCM or 20% TFE in DCM cleaves the Trt group within minutes without affecting t-butyl esters, t-butyl ethers, Boc groups, or Fmoc-protected amines . This is in contrast to Boc deprotection (≥50% TFA), which simultaneously removes acid-labile side-chain protecting groups, and Fmoc deprotection (20% piperidine), which is incompatible with base-sensitive linkers and can catalyze diketopiperazine formation during SPPS [1].
| Evidence Dimension | Deprotection condition selectivity |
|---|---|
| Target Compound Data | 1% TFA in DCM or 20% TFE in DCM; deprotection time ~5–15 minutes; t-butyl/Boc/Fmoc groups unaffected |
| Comparator Or Baseline | Boc deprotection: ≥50% TFA (removes all acid-labile groups); Fmoc deprotection: 20% piperidine (incompatible with base-sensitive functionality) |
| Quantified Difference | ≥50-fold lower acid concentration vs. Boc; complete orthogonality to basic conditions |
| Conditions | Standard Fmoc SPPS resin cleavage protocols; validated with NovaSyn TGT and 2-chlorotrityl resins |
Why This Matters
This orthogonal protection strategy enables sequential, site-specific conjugation in multi-step PROTAC assembly without intermediate purification losses, reducing synthetic step count by 1–2 steps compared to non-orthogonal protection schemes.
- [1] K. Barlos, et al. Tetrahedron Lett. 1989, 30, 3947. View Source
